Nimesulide

Description

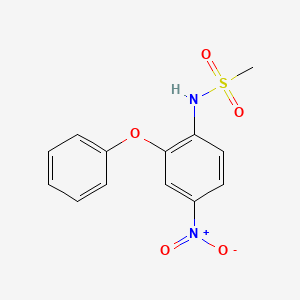

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWYRSMBCFDLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037250 | |

| Record name | Nimesulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51803-78-2 | |

| Record name | Nimesulide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51803-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimesulide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051803782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimesulide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nimesulide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimesulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimesulide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMESULIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4TKW1454M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

143-144.5 °C | |

| Record name | Nimesulide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Nimesulide's Multifaceted Molecular Interactions Beyond Cyclooxygenase-2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), is well-recognized for its preferential inhibition of cyclooxygenase-2 (COX-2). However, a substantial body of evidence reveals a broader and more complex mechanism of action that extends beyond this primary target. This technical guide provides an in-depth exploration of these non-COX-2 mediated effects, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document details this compound's influence on key inflammatory and cellular pathways, including the inhibition of matrix metalloproteinases, its antioxidant properties, the induction of apoptosis, modulation of histamine release, and its impact on critical signaling cascades such as NF-κB and MAPKs. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's multifaceted molecular interactions.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has demonstrated a significant ability to modulate the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components, which play a crucial role in the pathogenesis of osteoarthritis.

Quantitative Data on MMP Inhibition

A pilot clinical study investigating the effects of this compound on MMPs in patients with osteoarthritis provides the following key quantitative findings.[1]

| Parameter | Baseline (Mean ± SD) | After 3 Weeks of this compound (100 mg twice daily) (Mean ± SD) | Percentage Change |

| MMP-3 (ng/mL) | 45.3 ± 12.1 | 32.1 ± 9.8 | ↓ 29.1% |

| MMP-8 (ng/mL) | 15.2 ± 5.4 | 10.8 ± 4.1 | ↓ 28.9% |

| COMP (U/L) | 12.5 ± 3.2 | 9.9 ± 2.7 | ↓ 20.8% |

Data adapted from a pilot clinical study on patients with osteoarthritis.[1]

Experimental Protocol: Immunoassay for MMPs and COMP

Objective: To quantify the serum levels of MMP-1, MMP-3, MMP-8, and Cartilage Oligomeric Matrix Protein (COMP) in osteoarthritis patients before and after treatment with this compound.[1]

Methodology:

-

Sample Collection: Collect peripheral blood samples from patients with radiologically confirmed osteoarthritis of the knee or hip at baseline and after a 3-week treatment period with 100 mg of this compound administered twice daily.

-

Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum samples at -80°C until analysis.

-

Immunoassays:

-

Utilize commercially available enzyme-linked immunosorbent assay (ELISA) kits for the quantitative determination of MMP-1, MMP-3, MMP-8, and COMP in the serum samples.

-

Follow the manufacturer's instructions for each specific kit. This typically involves:

-

Preparing the standard curve using the provided standards.

-

Adding standards, controls, and patient serum samples to the wells of the microplate pre-coated with specific antibodies.

-

Incubating the plate to allow for antigen-antibody binding.

-

Washing the plate to remove unbound substances.

-

Adding a biotin-conjugated antibody specific for the target protein.

-

Incubating and washing.

-

Adding streptavidin-HRP conjugate.

-

Incubating and washing.

-

Adding the substrate solution and incubating until color develops.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis: Calculate the concentrations of MMPs and COMP in the patient samples by interpolating their absorbance values from the standard curve. Compare the baseline and post-treatment levels to determine the effect of this compound.

Antioxidant Properties

This compound and its major metabolite, 4-hydroxythis compound, exhibit significant antioxidant activities by scavenging reactive oxygen species (ROS), which are key contributors to inflammatory processes and tissue damage.

Quantitative Data on Antioxidant Activity

The antioxidant potential of this compound has been quantified through various in vitro models.

| Assay | Compound | IC50 / Effective Concentration |

| Lipid Peroxidation Inhibition | This compound | 0.8 mmol/L |

| 4'-hydroxythis compound (M1) | 30 µmol/L | |

| 2-(4'-hydroxyphenoxy)-4-N-acetylamino-methansulfonanilide (M2) | 0.5 mmol/L | |

| Hyaluronic Acid Depolymerisation Prevention | This compound | ~230 µmol/L |

Data from in vitro antioxidant activity studies.

Experimental Protocol: Electron Spin Resonance (ESR) for Radical Scavenging

Objective: To assess the direct radical scavenging activity of this compound and its metabolites using Electron Spin Resonance (ESR) spectroscopy.

Methodology:

-

Radical Generation:

-

For hydroxyl radical (•OH) scavenging: Utilize a Fenton reaction system (e.g., FeSO₄ + H₂O₂).

-

For superoxide anion (O₂⁻•) scavenging: Use a hypoxanthine-xanthine oxidase system.

-

-

Spin Trapping:

-

Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the reaction mixture. The spin trap will react with the short-lived radicals to form a more stable radical adduct that can be detected by ESR.

-

-

ESR Spectroscopy:

-

Introduce the reaction mixture into a quartz capillary tube and place it in the cavity of the ESR spectrometer.

-

Record the ESR spectrum under specific instrument settings (e.g., microwave frequency, modulation frequency, magnetic field scan range). The spectrum will show characteristic peaks corresponding to the DMPO-radical adduct.

-

-

Inhibition Assay:

-

Perform the reaction in the presence of varying concentrations of this compound or its metabolites.

-

Record the ESR spectra and measure the signal intensity of the DMPO-radical adduct.

-

-

Data Analysis: Calculate the percentage of radical scavenging as the reduction in the ESR signal intensity in the presence of the test compound compared to the control (without the compound). Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the radical signal.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer chemoprevention and therapy. This pro-apoptotic effect is independent of its COX-2 inhibitory activity.

Quantitative Data on Apoptosis Induction

The pro-apoptotic effects of this compound have been quantified in different cancer cell lines.

| Cell Line | Concentration of this compound | Duration of Treatment | Apoptotic Cells (%) |

| SGC-7901 (Gastric Adenocarcinoma) | 50 µmol/L | 72 h | 5.34 ± 0.51 |

| 100 µmol/L | 72 h | 9.87 ± 0.73 | |

| 200 µmol/L | 72 h | 15.63 ± 1.02 | |

| 400 µmol/L | 72 h | 22.02 ± 1.27 | |

| SMMC-7721 (Hepatoma) | 200 µmol/L | 72 h | 10.5% (approx.) |

| 300 µmol/L | 72 h | 15.8% (approx.) | |

| 400 µmol/L | 72 h | 21.20 ± 1.62 |

Data from studies on human gastric adenocarcinoma and hepatoma cell lines.[2][3]

Experimental Protocol: Flow Cytometry for Apoptosis Detection

Objective: To quantify the percentage of apoptotic cells in a cancer cell line population following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3]

Methodology:

-

Cell Culture and Treatment:

-

Culture the desired cancer cell line (e.g., SGC-7901) in appropriate culture medium until they reach a suitable confluence.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 400 µmol/L) for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Analyze the fluorescence data to differentiate between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

Calculate the percentage of cells in each quadrant.

-

Inhibition of Histamine Release

This compound has been observed to inhibit the release of histamine from basophils and mast cells, key mediators of allergic and inflammatory reactions.

Quantitative Data on Histamine Release Inhibition

The inhibitory effect of this compound on histamine release has been quantified in in vitro studies.

| Cell Type | Stimulus | This compound Concentration (M) | Inhibition of Histamine Release (%) |

| Human Basophils | anti-IgE | 10⁻⁶ | 2.9 (approx.) |

| 10⁻⁵ | 15 (approx.) | ||

| 10⁻⁴ | 35 (approx.) | ||

| 10⁻³ | 60 (approx.) | ||

| Human Lung Mast Cells (HLMC) | anti-IgE | 10⁻³ | 52.3 ± 9.6 |

| Human Skin Mast Cells (HSMC) | anti-IgE | 10⁻³ | 67.3 ± 3.7 |

Data from studies on human basophils and mast cells.[4]

Experimental Protocol: Measurement of Histamine Release from Basophils

Objective: To measure the in vitro effect of this compound on IgE-mediated histamine release from purified human basophils.[4]

Methodology:

-

Basophil Purification:

-

Isolate basophils from the peripheral blood of healthy donors using density gradient centrifugation followed by countercurrent elutriation or magnetic cell sorting (MACS) to achieve high purity.

-

-

Cell Culture and Pre-incubation:

-

Resuspend the purified basophils in a suitable buffer (e.g., PIPES-buffered saline with calcium and magnesium).

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

-

Stimulation of Histamine Release:

-

Challenge the cells with an optimal concentration of a secretagogue, such as anti-human IgE antibody, to induce degranulation and histamine release.

-

Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

-

-

Termination of Reaction and Histamine Measurement:

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Collect the supernatant containing the released histamine.

-

Measure the histamine concentration in the supernatant using a sensitive method such as:

-

Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde.

-

Enzyme-linked immunosorbent assay (ELISA): Using a specific antibody against histamine.

-

-

-

Data Analysis:

-

Calculate the percentage of histamine release relative to the total cellular histamine content (determined by lysing an aliquot of cells).

-

Determine the percentage of inhibition of histamine release by this compound at each concentration compared to the control.

-

Modulation of Signaling Pathways

This compound influences key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

NF-κB Signaling Pathway

This compound has been shown to suppress the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

This compound has been demonstrated to inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK, thereby downregulating downstream inflammatory responses.

Caption: this compound's Modulation of the MAPK Signaling Pathway.

Experimental Protocol: Western Blot for Phosphorylated MAPK

Objective: To determine the effect of this compound on the phosphorylation status of MAPK proteins (e.g., p38, JNK) in response to a stimulus.

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., renal tubular cells) and treat with a known MAPK activator (e.g., cisplatin) in the presence or absence of various concentrations of this compound.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38).

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the MAPK protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Quantify the band intensities using densitometry software to determine the relative levels of phosphorylated protein.

-

Inhibition of Phosphodiesterase IV (PDE4)

This compound has been identified as an inhibitor of phosphodiesterase type IV (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to the suppression of inflammatory cell activation and the production of pro-inflammatory mediators. This mechanism contributes to its overall anti-inflammatory effect.

Conclusion

The therapeutic effects of this compound are not solely attributable to its well-established preferential inhibition of COX-2. This technical guide has elucidated a range of additional molecular mechanisms that contribute to its anti-inflammatory, analgesic, and chondroprotective properties. By inhibiting matrix metalloproteinases, exerting antioxidant effects, inducing apoptosis in aberrant cells, suppressing histamine release, and modulating critical inflammatory signaling pathways such as NF-κB and MAPK, this compound presents a complex and multifaceted pharmacological profile. A thorough understanding of these non-COX-2 mediated actions is crucial for the continued exploration of its therapeutic potential and for the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for researchers and drug development professionals to further investigate and leverage the diverse molecular interactions of this compound.

References

- 1. Effect of this compound on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. This compound inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine release reaction [bio-protocol.org]

Nimesulide Pharmacodynamics in Cellular Models: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of nimesulide as observed in various cellular models. This compound, a non-steroidal anti-inflammatory drug (NSAID), is primarily recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3] However, extensive in vitro research has revealed a complex profile of cellular effects that extend beyond COX-2 inhibition, implicating its potential as a lead compound for anti-cancer drug development.[4] This guide synthesizes key findings on its mechanisms of action, presents quantitative data from cellular assays, details common experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: COX-2 Inhibition

This compound's principal mechanism is the selective inhibition of COX-2, an enzyme crucial for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[5] In cellular models, this action manifests as a reduction in prostaglandin E2 (PGE2), a major product of COX-2 activity. For instance, in cultured rat dorsal root ganglia (DRG) neurons, 10 μM this compound completely inhibited both basal and induced release of PGE2.[6][7] This targeted inhibition of the COX-2 pathway forms the basis of its anti-inflammatory effects.

COX-2 Independent Pharmacodynamics

A significant body of evidence demonstrates that this compound's effects on cell proliferation and apoptosis, particularly in cancer cell lines, occur at concentrations that far exceed those needed for COX-2 inhibition, suggesting COX-2 independent mechanisms.[4]

Induction of Apoptosis

This compound promotes apoptosis in a variety of cancer cells, including those of the pancreas, stomach, and mouth.[8][9][10] This is achieved through the modulation of several key signaling pathways.

-

Mitochondrial (Intrinsic) Pathway: In pancreatic cancer cells (PANC-1), this compound upregulates the tumor suppressor PTEN.[10][11] This inhibits the PI3K/Akt signaling pathway, which in turn decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax.[10][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and subsequent cell death.[10]

-

Death Receptor (Extrinsic) Pathway: this compound has been shown to sensitize resistant pancreatic cancer cells to TNF-related apoptosis-inducing ligand (TRAIL).[8][12] It achieves this by promoting the clustering of Death Receptor 5 (DR5) in the plasma membrane, which facilitates the activation of caspase-8 and the downstream apoptotic cascade.[8][12] Co-treatment of AsPC1 and Panc1 cells with TRAIL and 50 μM this compound increased apoptosis to over 90%.[12]

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[9][13] One of the underlying mechanisms is the induction of cell cycle arrest, typically at the G0/G1 phase.[9] In human gastric adenocarcinoma cells (SGC-7901), this compound treatment leads to an accumulation of cells in G0/G1, which is associated with the upregulation of the cyclin-dependent kinase inhibitor p27kip1.[9] This protein is essential for controlling the G1 to S phase transition, and its increased expression effectively halts cell division.[9]

Modulation of Inflammatory and Metastatic Pathways

Beyond its direct effects on cell growth, this compound also modulates pathways involved in inflammation, angiogenesis, and metastasis.

-

MAPK and NF-κB Signaling: this compound has been shown to inhibit the JNK and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for activating transcription factors like Nuclear Factor-κB (NF-κB), which controls the expression of numerous pro-inflammatory and pro-survival genes, including COX-2 itself.[14] By down-regulating MAPK signaling, this compound can suppress the broader inflammatory response.

-

Matrix Metalloproteinases (MMPs): In human osteoarthritic cartilage models, this compound can reduce the synthesis of MMPs, such as collagenase (MMP-1) and stromelysin (MMP-3).[15] These enzymes are responsible for degrading the extracellular matrix, a key process in both osteoarthritis progression and tumor invasion.[15][16][17] This suggests a potential role for this compound in preserving cartilage integrity and inhibiting cancer cell metastasis.[15][18]

-

Vascular Endothelial Growth Factor (VEGF): this compound treatment can decrease the expression and release of VEGF, a potent angiogenic factor, in both pancreatic and colon cancer cells.[10][13] This anti-angiogenic effect can limit tumor growth by restricting its blood supply.[19]

Quantitative Data from Cellular Models

The effects of this compound are highly dependent on the cell type, drug concentration, and exposure time. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay | Concentration (µM) | Duration (h) | Result | Reference |

|---|---|---|---|---|---|

| SGC-7901 (Gastric Cancer) | Cell Counting | 200 | 72 | Strong proliferation inhibition | [9] |

| SGC-7901 (Gastric Cancer) | MTT Assay | 400 | 72 | ~77% reduction in survival rate | [9] |

| PANC-1 (Pancreatic Cancer) | MTT Assay | 200 | 24 | ~20% decrease in cell proliferation | [12] |

| AsPC1 (Pancreatic Cancer) | MTT Assay | 50 (+ TRAIL) | 24 | >90% increase in cell death | [12] |

| SKBR-3 (Breast Cancer) | Growth Inhibition | ~200 | 48 | IC50 for this compound | [4] |

| HT-29 (Colorectal Cancer) | Growth Inhibition | ~100-500 | 48 | GI50 range for this compound analogs |[4] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Parameter | Concentration (µM) | Duration (h) | Result | Reference |

|---|---|---|---|---|---|

| SGC-7901 (Gastric Cancer) | Cell Cycle | 400 | 72 | Increase in G0/G1 phase cells | [9] |

| SGC-7901 (Gastric Cancer) | Apoptosis | 400 | 72 | Dose-dependent increase in apoptosis | [9] |

| Jurkat (T-lymphocyte) | Caspase-8 Activity | 57 (+ TRAIL) | 24 | EC50 for caspase-8 activation |[12] |

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies used. Below are summarized protocols for key assays cited in this compound research.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., SGC-7901, PANC-1) in a 96-well plate at a density of 4,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-400 µM) or a vehicle control (DMSO).[9][20]

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[9]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT stock solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.[9][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][20]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][21]

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Culture cells (e.g., SGC-7901) and treat with desired concentrations of this compound for a specified time (e.g., 72 hours).[9]

-

Harvesting: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).[9]

-

Fixation: Fix the cells by resuspending them in cold 70% ethanol and storing them at 4°C.[9]

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).[9]

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Caspase Activity Assay

This assay measures the activity of key executioner enzymes in the apoptotic pathway, such as caspase-8.

-

Cell Seeding: Seed cells (e.g., Jurkat) in a 96-well white opaque plate at a density of 7,500 cells/well and incubate for 24 hours.[12]

-

Treatment: Treat cells with this compound for a short period (e.g., 2 hours) before adding the apoptosis-inducing agent (e.g., TRAIL). Incubate for another 24 hours.[12]

-

Lysis and Reagent Addition: Add a volume of a luminogenic caspase substrate reagent (e.g., Caspase-Glo® 8) equal to the culture medium volume. The reagent contains a specific caspase substrate that releases a luminescent signal upon cleavage.[12]

-

Incubation and Measurement: Incubate at room temperature for 30-60 minutes to allow the reaction to stabilize.

-

Data Acquisition: Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase activity.[12]

Conclusion

The pharmacodynamics of this compound in cellular models are multifaceted, extending well beyond its established role as a COX-2 inhibitor. In vitro studies consistently demonstrate its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of critical signaling pathways such as PI3K/Akt and MAPK. Furthermore, its capacity to downregulate factors involved in angiogenesis (VEGF) and tissue degradation (MMPs) highlights a broader anti-neoplastic potential. The quantitative data and detailed protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and its analogs, particularly in the field of oncology.

References

- 1. This compound: some pharmaceutical and pharmacological aspects--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 4. From COX-2 inhibitor this compound to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound inhibits protein kinase C epsilon and substance P in sensory neurons - comparison with paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits protein kinase C epsilon and substance P in sensory neurons – comparison with paracetamol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound inhibits proliferation via induction of apoptosis and cell cycle arrest in human gastric adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effects of this compound and naproxen on the degradation and metalloprotease synthesis of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on metalloproteinases and matrix degradation in osteoarthritis: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of non-steroidal anti-inflammatory drugs on matrix metalloproteinases levels in patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Similar antineoplastic effects of this compound, a selective COX-2 inhibitor, and prostaglandin E1 on B16-F10 murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Emerging Anti Carcinogenic Applications of this compound: Therapeutic Benefits Beyond Its Primary Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell proliferation assay [bio-protocol.org]

- 21. broadpharm.com [broadpharm.com]

The Neuroprotective Potential of Nimesulide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with preferential inhibitory activity against cyclooxygenase-2 (COX-2), has demonstrated significant neuroprotective properties in a variety of preclinical models of neurological injury.[1][2] This technical guide provides an in-depth review of the mechanisms of action, experimental evidence, and quantitative outcomes associated with the neuroprotective effects of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurodegenerative diseases and acute brain injury. This document summarizes key findings, details experimental methodologies, and visualizes the complex signaling pathways influenced by this compound.

Introduction: The Rationale for this compound in Neuroprotection

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and chronic neurodegenerative diseases like Alzheimer's disease.[3][4] The enzyme cyclooxygenase-2 (COX-2) is a key mediator of the inflammatory cascade and is upregulated in the brain following injury.[5][6] this compound's preferential inhibition of COX-2 makes it a compelling candidate for neuroprotection, as it can potentially mitigate inflammatory damage while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7] Furthermore, evidence suggests that this compound possesses a favorable profile for crossing the blood-brain barrier.[8][9] Preclinical studies have shown that this compound can reduce infarct volume, improve neurological function, attenuate blood-brain barrier disruption, and decrease leukocyte infiltration in models of cerebral ischemia.[1][2][10]

Core Mechanisms of this compound's Neuroprotective Action

This compound's neuroprotective effects are multifactorial, extending beyond simple COX-2 inhibition. The primary and associated mechanisms are detailed below.

Preferential Inhibition of Cyclooxygenase-2 (COX-2)

The principal mechanism of this compound is its selective inhibition of COX-2.[7] In the central nervous system (CNS), COX-2 is induced in response to inflammatory stimuli, leading to the production of prostaglandins, particularly prostaglandin E2 (PGE2), which contribute to neuroinflammation and neuronal damage.[11][12] By inhibiting COX-2, this compound reduces the synthesis of these pro-inflammatory prostaglandins.[11][13]

References

- 1. This compound as a promising neuroprotectant in brain ischemia: new experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. neurology.org [neurology.org]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of cyclooxygenase 2 by this compound improves cognitive outcome more than motor outcome following diffuse traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Effects of the cyclooxygenase-2 inhibitor this compound on cerebral infarction and neurological deficits induced by permanent middle cerebral artery occlusion in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of brain cyclooxygenase-2 activity and the antipyretic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of cyclooxygenase 2 by this compound decreases prostaglandin E2 formation but does not alter brain edema or clinical recovery after closed head injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Nimesulide's Role in Cancer Cell Apoptosis: A Technical Guide to Underlying Pathways

Abstract

Nimesulide, a preferential inhibitor of cyclooxygenase-2 (COX-2), has demonstrated significant anti-proliferative and pro-apoptotic capabilities across a spectrum of cancer cell lines. While initially recognized for its anti-inflammatory properties, its anti-neoplastic effects are now understood to be multifaceted, often occurring independently of its COX-2 inhibitory function. This technical guide provides an in-depth exploration of the molecular pathways this compound modulates to induce apoptosis in cancer cells. Key mechanisms include the sensitization of the extrinsic death receptor pathway, modulation of the intrinsic mitochondrial pathway via regulation of Bcl-2 family proteins, and upstream inhibition of critical survival signaling cascades such as the PI3K/Akt axis through the upregulation of the tumor suppressor PTEN. Furthermore, this compound's ability to induce cell cycle arrest complements its pro-apoptotic activity. Despite its clinical use being limited in some regions due to concerns of hepatotoxicity, this compound remains a valuable pharmacological tool and a structural scaffold for the development of novel, more potent anti-cancer therapeutics.[1][2]

Core Apoptotic Pathways Modulated by this compound

This compound triggers cancer cell apoptosis through two primary, interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Extrinsic (Death Receptor) Pathway Sensitization

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This compound has been shown to significantly enhance cancer cell sensitivity to the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising anti-cancer agent that selectively targets malignant cells.[1]

The core mechanism involves this compound's ability to promote the clustering of Death Receptor 5 (DR5) within the plasma membrane.[1][3] This clustering is a critical prerequisite for the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent recruitment and auto-catalytic activation of pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.[1][4] In pancreatic cancer cells, co-treatment with 50 μM this compound and TRAIL increased apoptosis by over 90%, demonstrating a powerful synergistic effect.[1]

Caption: this compound enhances TRAIL-induced extrinsic apoptosis via DR5 clustering.

Intrinsic (Mitochondrial) Pathway Activation

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins determines the cell's fate. This compound effectively shifts this balance towards apoptosis by decreasing the expression of Bcl-2 and increasing the expression of Bax.[5][6][7]

This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[8] Cytoplasmic cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming the apoptosome, which recruits and activates caspase-9. Caspase-9, in turn, activates the primary executioner caspase, caspase-3, culminating in apoptosis.[4][7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound, a COX-2 inhibitor, sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by promoting DR5 clustering † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, a selective COX-2 inhibitor, acts synergistically with ionizing radiation against A549 human lung cancer cells through the activation of caspase-8 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits tumor growth in mice implanted hepatoma: overexpression of Bax over Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A COX-2 inhibitor this compound analog selectively induces apoptosis in Her2 overexpressing breast cancer cells via cytochrome c dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture and Chemical Profile of Nimesulide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure and chemical properties of Nimesulide, a nonsteroidal anti-inflammatory drug (NSAID). The following sections detail its structural characteristics, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Molecular Structure of this compound

This compound, with the chemical formula C₁₃H₁₂N₂O₅S, is a sulfonanilide derivative.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide . The molecule is characterized by a methanesulfonamide group attached to a substituted phenyl ring, which is in turn linked to another phenyl ring via an ether bond. A key feature is the presence of a nitro group on one of the phenyl rings, which contributes to its chemical properties. This compound is an achiral molecule.

The structural framework of this compound is fundamental to its pharmacological activity, particularly its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Chemical Properties of this compound

The chemical properties of this compound dictate its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key physicochemical parameters is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 308.31 g/mol | [2] |

| Melting Point | 143-144.5 °C | [2] |

| pKa | ~6.5 | [1][3][4] |

| Aqueous Solubility | ~0.01 mg/mL (practically insoluble) | [1][5] |

| LogP (Octanol/Water) | 2.6 | [2] |

This compound is a weakly acidic compound, a characteristic attributed to the sulfonamide group.[1] Its low aqueous solubility and moderate lipophilicity classify it as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1]

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal lining.[6] In contrast, COX-2 is an inducible enzyme that is primarily expressed at sites of inflammation.[6]

By preferentially inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation while having a lesser effect on the protective functions of COX-1 in the gastrointestinal tract.[6] This selectivity is a key differentiator from non-selective NSAIDs and is thought to contribute to a more favorable gastrointestinal safety profile.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Experimental Protocols

The following sections outline the standard methodologies for determining the key physicochemical properties of this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound is determined using potentiometric titration. This method involves the gradual addition of a titrant of known concentration to a solution of the compound and monitoring the resulting change in pH.

Methodology:

-

Preparation of this compound Solution: A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent like methanol-water, due to its low aqueous solubility.[9][10]

-

Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]

-

Titration: The this compound solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[9][10] The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[10][11]

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of this compound is determined using the shake-flask method, which is considered the gold standard for solubility measurements.[12][13][14]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired aqueous medium (e.g., purified water, buffer solutions of different pH) in a sealed flask.[12][14]

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[12][14]

-

Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[13]

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

Determination of Partition Coefficient (LogP) (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by the shake-flask method.[16][17]

Methodology:

-

Solvent Saturation: Equal volumes of 1-octanol and water are mixed and shaken to ensure mutual saturation before the experiment.[18]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the this compound to partition between the two immiscible phases until equilibrium is reached.[16][17]

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of this compound in both the 1-octanol and the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[16][17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.[17]

Conclusion

This compound possesses a distinct molecular structure, characterized by its sulfonanilide core, which underpins its selective COX-2 inhibitory activity. Its physicochemical properties, particularly its weak acidity and low aqueous solubility, are critical considerations in its formulation and clinical application. The experimental protocols detailed herein represent standard methodologies for the robust characterization of this compound and other pharmaceutical compounds. A thorough understanding of these molecular and chemical attributes is essential for researchers and professionals engaged in the development and optimization of anti-inflammatory therapeutics.

References

- 1. Characterization of this compound and development of immediate release tablets [redalyc.org]

- 2. This compound | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effect of this compound on prostanoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Physicochemical profile of this compound. Exploring the interplay of lipophilicity, solubility and ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Partition coefficient - Wikipedia [en.wikipedia.org]

- 17. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]

- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]

Nimesulide's In Vitro Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of nimesulide on prostaglandin synthesis. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound, a non-steroidal anti-inflammatory drug (NSAID) of the sulfonanilide class, exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced at sites of inflammation. This compound's preferential inhibition of COX-2 allows it to effectively reduce the synthesis of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2]

Quantitative Analysis of this compound's Inhibitory Action

The in vitro inhibitory potency of this compound on COX-1 and COX-2 has been evaluated across various experimental systems. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values for this compound Inhibition of COX-1 and COX-2

| Experimental System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |

| Purified Ovine COX Enzymes | >100 | 0.07 ± 0.05 (time-dependent) | >1428 | [3] |

| Human Whole Blood Assay | 10 | 1 | 0.1 | [4] |

| IL-1β-treated A549 cells / Human Washed Platelets | 0.392 | 0.071 | 0.18 | [5] |

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Synthesis by this compound in Various Cell-Based Assays

| Cell Type | Stimulus | This compound Concentration | % PGE2 Inhibition | Reference |

| Human Articular Chondrocytes | Unstimulated | 6 ng/mL (IC50) | 50% | [6] |

| Human Articular Chondrocytes | IL-1β-stimulated | 6.9 ng/mL (IC50) | 50% | [6] |

| Rat Peritoneal Macrophages | Opsonized Zymosan (10h) | Not specified | Strong inhibition (comparable to indomethacin) | [3] |

| Spinal Astrocyte-Microglia Co-cultures | Lipopolysaccharide (LPS) | 100 µM | Significant decrease from 21.84 ± 0.32 pmol/mL to 10.12 ± 0.44 pmol/mL | [7] |

Signaling Pathway of Prostaglandin Synthesis and this compound's Point of Intervention

The synthesis of prostaglandins from arachidonic acid is a well-defined pathway. This compound intervenes at a critical step by inhibiting the COX-2 enzyme.

Caption: this compound selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments used to assess the impact of this compound on prostaglandin synthesis.

Purified Enzyme Inhibition Assay (COX-1 and COX-2)

This assay directly measures the inhibitory effect of this compound on the activity of purified cyclooxygenase enzymes.

Experimental Workflow:

Caption: A stepwise workflow for determining the IC50 of this compound on purified COX enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reagent Preparation:

-

A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared.

-

Serial dilutions of this compound in a suitable solvent (e.g., DMSO) are made.

-

The substrate, arachidonic acid, is prepared at a specific concentration.

-

-

Incubation: The purified COX enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is terminated, often by the addition of an acid.

-

Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Prostaglandin Synthesis Assay

This assay measures the effect of this compound on prostaglandin production in whole cells, providing a more physiologically relevant model.

Methodology using Human Articular Chondrocytes: [6]

-

Cell Culture: Human articular chondrocytes are isolated and cultured in a suitable medium.

-

Stimulation (Optional): To induce COX-2 expression, cells can be stimulated with an inflammatory agent such as Interleukin-1 beta (IL-1β).

-

This compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration.

-

Sample Collection: The cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is determined using a specific radioimmunoassay (RIA) or enzyme immunoassay (EIA).

-

Data Analysis: The inhibitory effect of this compound on PGE2 production is calculated and expressed as a percentage of the control.

Human Whole Blood Assay for COX-1/COX-2 Selectivity

This ex vivo assay is considered a robust method for determining the selectivity of NSAIDs as it accounts for plasma protein binding.

Experimental Workflow:

Caption: Workflow illustrating the parallel assessment of COX-1 and COX-2 inhibition using the human whole blood assay.

Methodology: [5]

-

Blood Collection: Fresh venous blood is collected from healthy volunteers.

-

COX-1 Activity Measurement:

-

Aliquots of whole blood are allowed to clot at 37°C for a specific time (e.g., 1 hour) in the presence of various concentrations of this compound or a vehicle control.

-

During clotting, platelets are activated, leading to the production of thromboxane A2 (TXA2) via COX-1.

-

The serum is separated by centrifugation.

-

The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by EIA or RIA as an index of COX-1 activity.

-

-

COX-2 Activity Measurement:

-

Aliquots of heparinized whole blood are incubated with a COX-2 inducing agent, typically lipopolysaccharide (LPS), in the presence of different concentrations of this compound or a vehicle control for an extended period (e.g., 24 hours) at 37°C.

-

LPS induces COX-2 expression in monocytes.

-

The plasma is separated by centrifugation.

-

The concentration of PGE2 is measured by EIA or RIA as an index of COX-2 activity.

-

-

Data Analysis: The IC50 values for the inhibition of COX-1 (TXB2 production) and COX-2 (PGE2 production) are calculated to determine the selectivity of this compound.

Conclusion

The in vitro data consistently demonstrate that this compound is a preferential inhibitor of the COX-2 enzyme. This selectivity is evident across a range of experimental models, from purified enzyme assays to more complex cell-based and whole blood assays. The quantitative data, particularly the COX-2/COX-1 selectivity ratios, underscore its targeted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other COX inhibitors in a research and drug development context. The visualization of the prostaglandin synthesis pathway and experimental workflows further clarifies the role of this compound in modulating this critical inflammatory cascade.

References

- 1. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. Inhibition by this compound of prostaglandin production in rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. Frontiers | Reactive spinal glia convert 2-AG to prostaglandins to drive aberrant astroglial calcium signaling [frontiersin.org]

- 7. Selective cyclooxygenase-2 inhibition by this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Antioxidant Properties of Nimesulide: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Therapeutic Potential

Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) with a preferential affinity for cyclooxygenase-2 (COX-2), has long been recognized for its analgesic and anti-inflammatory effects. Emerging research, however, has illuminated a complex and compelling aspect of its pharmacological profile: its significant antioxidant properties. Beyond its primary mechanism of prostaglandin synthesis inhibition, this compound actively participates in mitigating oxidative stress through a variety of direct and indirect actions. This technical guide provides a comprehensive overview of the antioxidant activities of this compound, detailing its radical-scavenging capabilities, influence on cellular antioxidant defense systems, and modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential beyond its traditional applications.

Direct Radical Scavenging and Inhibition of Oxidative Damage

This compound and its primary metabolite, 4-hydroxythis compound, have demonstrated direct capabilities in neutralizing harmful reactive oxygen species (ROS). These direct antioxidant actions are a crucial first line of defense against oxidative damage.

Scavenging of Free Radicals

In vitro studies have confirmed that this compound is a potent scavenger of hydroxyl radicals (•OH) and can quench hypochlorous acid (HOCl), a potent oxidant produced by neutrophils.[1] Its main metabolite, 4-hydroxythis compound, is also a potent scavenger of hydroxyl radicals and, notably, is capable of scavenging superoxide anions (O₂⁻), a function not significantly observed with the parent compound.

Inhibition of Lipid Peroxidation

Lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and the formation of mutagenic and cytotoxic compounds like malondialdehyde (MDA). This compound has been shown to protect against lipid peroxidation in various models. In NADPH-supported rat liver microsomes, both this compound and its metabolites inhibited MDA formation in a concentration-dependent manner. Furthermore, in animal models of acute inflammation and ischemia-reperfusion injury, pretreatment with this compound significantly protected tissues from increased levels of lipid peroxidation.[2][3]

Quantitative Data on Direct Antioxidant Activities

The following table summarizes the quantitative data from various in vitro studies assessing the direct antioxidant and anti-peroxidative effects of this compound and its metabolites.

| Compound | Assay | Target | Result (IC50 / EC50) | Reference |

| This compound | Hydroxyl Radical Scavenging | •OH-induced hyaluronic acid depolymerization | ~230 µmol/L | |

| This compound | Lipid Peroxidation Inhibition | MDA formation in rat liver microsomes | 0.8 mmol/L | |

| 4-Hydroxythis compound (M1) | Lipid Peroxidation Inhibition | MDA formation in rat liver microsomes | 30 µmol/L | |

| Metabolite M2 | Lipid Peroxidation Inhibition | MDA formation in rat liver microsomes | 0.5 mmol/L | |

| This compound | Superoxide Anion Scavenging | Nitroblue Tetrazolium Reduction Assay | Scavenger at >250 µM | [2] |

Modulation of Cellular Antioxidant Defense Systems

Beyond direct scavenging, this compound influences the body's endogenous antioxidant enzyme systems, although the effects can be complex and context-dependent.

Effects on Key Antioxidant Enzymes

In a study on acute lung inflammation in rats, oral administration of this compound was found to stimulate the activity of Glutathione-S-Transferase (GST) in the liver and Glutathione Reductase (GR) in the kidneys.[2] GST plays a critical role in detoxifying xenobiotics and neutralizing reactive electrophiles. However, the same study reported a significant suppression of Superoxide Dismutase (SOD) activity in the liver, lungs, and kidneys, highlighting a complex interaction that may have toxicological implications and warrants further investigation.[2]

Quantitative Data on Enzyme Modulation (in vivo)

The table below presents the effects of this compound on antioxidant enzyme activities in a rat model of LPS-induced acute lung inflammation.

| Enzyme | Organ | Effect of this compound Pretreatment | Reference |

| Glutathione-S-Transferase (GST) | Liver | Stimulated | [2] |

| Glutathione Reductase (GR) | Kidneys | Stimulated | [2] |

| Superoxide Dismutase (SOD) | Liver, Lungs, Kidneys | Significantly Suppressed | [2] |

Modulation of Oxidative Stress-Related Signaling Pathways

This compound's antioxidant effects are intricately linked to its ability to modulate intracellular signaling pathways that are activated by oxidative stress and inflammation.

Inhibition of the MAPK/COX-2 Pathway

Oxidative stress is known to cause the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38. These activated MAPKs can, in turn, induce the expression of COX-2 and trigger downstream inflammatory and apoptotic cascades. Research in a cisplatin-induced testicular injury model in rats demonstrated that this compound provided significant protection by down-regulating the phosphorylation of JNK and p38 MAPKs. This action effectively inhibits the MAPK/COX-2 signaling pathway, thereby combating oxidative stress, inflammation, and apoptosis.[4]

Caption: this compound's inhibition of the MAPK/COX-2 signaling pathway.

Interaction with the PI3K/AKT/NF-κB Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory and pro-oxidant genes. In pancreatic cancer models, the PI3K/AKT pathway is often hyperactivated, leading to NF-κB activation and subsequent COX-2 overexpression.[5] this compound has been shown to increase the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[5] By restoring PTEN function, this compound can suppress AKT and consequently inhibit NF-κB, leading to decreased COX-2 expression and a reduction in inflammation and cell proliferation.[5]

Mitochondrial Effects of this compound

Mitochondria are central to cellular metabolism and a primary source of endogenous ROS. This compound's interaction with mitochondria is a key area of its toxicology and pharmacology. Studies on isolated rat liver mitochondria have shown that this compound can act as a protonophoretic uncoupler and an oxidant of mitochondrial NAD(P)H.[6] At concentrations achievable in vivo (approx. 5 µM), it can induce mitochondrial permeability transition (MPT), particularly under conditions of calcium overload.[6] This can lead to mitochondrial dysfunction and the release of pro-apoptotic factors.[7] Conversely, the reduced metabolite of this compound (where the nitro group is converted to an amine) does not exhibit these deleterious effects and, in fact, shows some antioxidant activity, suggesting the nitro group is critical to these mitochondrial actions.[6]

Caption: The impact of this compound and its metabolite on mitochondria.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antioxidant properties. The following sections outline standard protocols for key assays cited in this compound research.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

-

Sample Preparation : Homogenize tissue samples (e.g., ~20mg) in a suitable buffer (e.g., 200µL RIPA buffer).[8] Centrifuge to collect the supernatant (lysate).

-

Protein Precipitation : To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic acid (TCA). Incubate on ice for 15 minutes.

-

Centrifugation : Centrifuge at 2,200 x g for 15 minutes at 4°C.[9]

-

Reaction : Transfer 200 µL of the supernatant to a new tube. Add an equal volume (200 µL) of 0.67% (w/v) Thiobarbituric Acid (TBA).[9]

-

Incubation : Incubate the mixture in a boiling water bath for 10 minutes.[9]

-

Measurement : Cool the samples to room temperature. Transfer 150 µL to a 96-well plate and measure the absorbance at 532 nm using a microplate reader.[9]

-

Quantification : Calculate MDA concentration by comparing the absorbance to a standard curve prepared with 1,1,3,3-tetraethoxypropane (TEP) or a similar MDA standard.

Glutathione-S-Transferase (GST) Activity Assay

This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).[10]

-

Reagent Preparation :

-

Reaction Setup :

-

Measurement :

-

Calculation : Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. GST activity is calculated using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).

Superoxide Dismutase (SOD) Activity Assay

This assay is often based on the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) that reduces a detector dye (e.g., WST-1).[11][12]

-

Sample Preparation : Prepare tissue or cell lysates in an appropriate buffer and centrifuge to remove debris.

-

Reaction Setup (96-well plate) :

-

Incubation : Mix thoroughly and incubate at 37°C for 20 minutes.[11]

-

Measurement : Read the absorbance at 450 nm using a microplate reader.[11]

-

Calculation : The SOD activity is inversely proportional to the absorbance. Calculate the percentage inhibition for each sample relative to the control. Quantify the SOD activity (in U/ml) by comparing the sample's inhibition percentage to the standard curve. One unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.[11]

Electron Spin Resonance (ESR) for Hydroxyl Radical Detection

ESR (or EPR) with a spin trapping agent is the most definitive method for detecting and identifying short-lived free radicals like •OH.

-

Reaction Mixture : Prepare an aqueous solution containing the system that generates hydroxyl radicals (e.g., Fenton reagent: Fe²⁺ + H₂O₂).

-

Spin Trapping : Add the spin trapping agent, typically 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), to the solution at a high concentration (e.g., 200 mM).[13] DMPO reacts with •OH to form a more stable radical adduct, DMPO-OH.

-

ESR Measurement : Immediately transfer the solution to a quartz flat cell or capillary tube and place it in the cavity of the ESR spectrometer.

-

Spectrum Acquisition : Record the ESR spectrum. The DMPO-OH adduct gives a characteristic 1:2:2:1 quartet signal, which is definitive evidence for the presence of hydroxyl radicals.

-

Inhibition Assay : To test this compound's scavenging activity, add it to the reaction mixture before the radical-generating step. A decrease in the intensity of the 1:2:2:1 quartet signal indicates that this compound has scavenged the hydroxyl radicals before they could be trapped by DMPO.

Caption: Workflow for an in vivo renal ischemia-reperfusion study.

Conclusion

The antioxidant properties of this compound are a significant component of its overall pharmacological profile, extending its mechanism of action far beyond simple COX-2 inhibition. Through direct scavenging of reactive oxygen species, inhibition of lipid peroxidation, and complex modulation of cellular antioxidant enzymes and stress-activated signaling pathways, this compound actively counteracts the molecular damage associated with oxidative stress. While its effects on mitochondria present a complex picture that may be linked to its hepatotoxic potential, the ability to down-regulate oxidative drivers like the MAPK/COX-2 pathway underscores its therapeutic value. For researchers and drug developers, a thorough understanding of these multifaceted antioxidant actions is critical for exploring new therapeutic applications and for developing safer, more effective anti-inflammatory agents that harness the beneficial aspects of this unique molecule. Further research is warranted to fully elucidate the balance between its protective antioxidant effects and its potential to induce mitochondrial stress.

References

- 1. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 2. 4.5.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay [bio-protocol.org]

- 3. The effect of this compound on oxidative damage inflicted by ischemia-reperfusion on the rat renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Can this compound Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound and its reduced metabolite on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mmpc.org [mmpc.org]

- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. mmpc.org [mmpc.org]

- 13. ESR spin trapping of hydroxyl radicals in aqueous solution irradiated with high-LET carbon-ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]

Nimesulide's Interaction with Cellular Signaling Cascades: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract